molecular formula C9H15NO2 B1665410 Aceclidine CAS No. 827-61-2

Aceclidine

Cat. No. B1665410
CAS RN: 827-61-2
M. Wt: 169.22 g/mol
InChI Key: WRJPSSPFHGNBMG-UHFFFAOYSA-N
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Patent
US05387409

Procedure details

A solution of (RS)-3-quinuclidinol (25 g, 0.2 mmol) in pyridine (100 ml) was treated with acetic anhydride (100 ml), kept at 50° C. for 4 hours and left at room temperature for 15 hours. After removal of the pyridine and excess acetic anhydride under vacuum, the clear light brown oil was then dissolved in water (25 ml) and made slightly alkaline with saturated potassium carbonate. The ester was then extracted with chloroform (5×50 ml) and extracts were dried over K2CO3. After evaporation of the solvent in vacuo the residue was distilled yielding 20.6 g (62%) of (RS)-3-acetoxyquinuclidine as a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([OH:9])[CH2:2]2.[C:10](OC(=O)C)(=[O:12])[CH3:11]>N1C=CC=CC=1>[C:10]([O:9][CH:3]1[CH:4]2[CH2:7][CH2:8][N:1]([CH2:6][CH2:5]2)[CH2:2]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After removal of the pyridine and excess acetic anhydride under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the clear light brown oil was then dissolved in water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
The ester was then extracted with chloroform (5×50 ml) and extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over K2CO3
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo the residue
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.